ORL1 antagonist 2

P-glycoprotein efflux Blood-brain barrier CNS drug delivery

ORL1 antagonist 2 (also designated compound 1b, CAS 1169982-72-2) is a synthetic small-molecule antagonist targeting the opioid receptor-like 1 (ORL1), a G protein-coupled receptor also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor. Unlike classical ORL1 antagonists developed primarily for pain modulation, ORL1 antagonist 2 was specifically characterized as a paired analog in a computational and experimental study investigating P-glycoprotein (P-gp) efflux.

Molecular Formula C23H32ClN5O3
Molecular Weight 462.0 g/mol
Cat. No. B12379961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORL1 antagonist 2
Molecular FormulaC23H32ClN5O3
Molecular Weight462.0 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C3C(=C2)N=C(N3)C(=O)C4(CCC(CC4)NC(=O)OC)C)Cl
InChIInChI=1S/C23H32ClN5O3/c1-4-28-9-11-29(12-10-28)19-14-18-17(13-16(19)24)26-21(27-18)20(30)23(2)7-5-15(6-8-23)25-22(31)32-3/h13-15H,4-12H2,1-3H3,(H,25,31)(H,26,27)
InChIKeyJSDMNVWPECZJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ORL1 Antagonist 2: A Research-Grade P-gp Efflux Probe with Defined Conformational Differentiation


ORL1 antagonist 2 (also designated compound 1b, CAS 1169982-72-2) is a synthetic small-molecule antagonist targeting the opioid receptor-like 1 (ORL1), a G protein-coupled receptor also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor [1]. Unlike classical ORL1 antagonists developed primarily for pain modulation, ORL1 antagonist 2 was specifically characterized as a paired analog in a computational and experimental study investigating P-glycoprotein (P-gp) efflux [1]. This compound is distinguished from its structural analog ORL1 antagonist 1 (compound 1a) by a single intramolecular hydrogen bond that induces an extended molecular conformation, a feature designed to probe the relationship between molecular shape and P-gp substrate recognition [1].

Why ORL1 Antagonist 2 Cannot Be Substituted with Alternative ORL1 Antagonists in P-gp Investigations


The functional profile of ORL1 antagonist 2 extends beyond simple ORL1 receptor blockade, rendering it non-interchangeable with other ORL1 antagonists for specific applications. Many well-characterized ORL1 antagonists, such as JTC-801 (Ki = 8.2 nM) and SB-612111 (Ki = 0.33 nM) , are optimized for high receptor affinity and in vivo efficacy. However, the design and evaluation of ORL1 antagonist 2 were driven by the need to understand how subtle conformational changes influence P-gp efflux susceptibility [1]. Its pairing with analog 1a in a head-to-head study revealed a substantial difference in efflux ratio (ER), a property critical for predicting blood-brain barrier penetration and oral bioavailability. Generic substitution with a compound lacking this paired, quantitative efflux profile would invalidate studies aimed at deconvoluting the structural determinants of P-gp transport.

Quantitative Differentiation of ORL1 Antagonist 2: Efflux Ratio and Binding Energy Evidence


P-gp Efflux Ratio (ER) Reduction Relative to Structural Analog ORL1 Antagonist 1

ORL1 antagonist 2 (1b) exhibits a P-gp efflux ratio (ER) of 1.9, which is substantially reduced compared to the ER of 16 observed for its close structural analog ORL1 antagonist 1 (1a) [1]. This 8.4-fold reduction in efflux was a primary objective of the conformational design strategy, where the internal hydrogen bond in 1b promotes an extended conformation hypothesized to evade P-gp recognition [1].

P-glycoprotein efflux Blood-brain barrier CNS drug delivery

Enhanced Ligand Binding Interactions in P-gp Binding Pocket

In induced-fit docking (IFD) simulations with the cryo-EM structure of P-gp, ORL1 antagonist 2 (1b) exhibited a more favorable GlideScore (-9.68) compared to analog 1a (-8.92) [1]. This suggests stronger binding interactions within the P-gp binding pocket. However, this enhanced ligand interaction was offset by a higher PrimeScore (-45,946 vs -45,992), indicating that the protein adopts a less stable conformation when bound to 1b [1]. The net IFD score for 1b (-46,050) was slightly improved compared to 1a (-46,086), aligning with the observed reduction in efflux [1].

Molecular docking Induced-fit docking Ligand-protein interaction

Conformational Differentiation via Internal Hydrogen Bond

ORL1 antagonist 2 (1b) is distinguished from analog 1a by the presence of an internal hydrogen bond that enforces an extended molecular conformation [1]. This conformational difference was explicitly designed to test the hypothesis that molecular shape, rather than changes in heteroatom basicity or lipophilicity, governs P-gp efflux susceptibility [1]. The experimental ER data (1.9 for 1b vs 16 for 1a) validated this hypothesis, demonstrating that conformational modulation alone can significantly alter efflux properties [1].

Conformational analysis Structure-activity relationship Intramolecular hydrogen bond

Recommended Application Scenarios for ORL1 Antagonist 2 in Academic and Industrial Research


Investigating Conformational Determinants of P-gp Efflux

ORL1 antagonist 2 (1b) is ideally suited for structure-activity relationship (SAR) studies aimed at deconvoluting the impact of molecular conformation on P-gp transport. Its paired use with analog 1a (ER 16) provides a matched molecular pair that isolates conformational effects from other structural variables [1]. Researchers can use this pair to train and validate computational models predicting P-gp efflux based on molecular shape descriptors [1].

Validation of In Silico P-gp Binding and Efflux Prediction Models

The quantitative ER data (1.9 for 1b; 16 for 1a) and corresponding IFD scores (-46,050 vs -46,086) make this compound pair a valuable benchmark for validating docking and machine learning models designed to predict P-gp efflux [1]. The clear conformational distinction and experimental validation support the development of predictive tools for CNS drug discovery [1].

Development of CNS-Penetrant ORL1 Antagonists

In CNS drug discovery programs targeting ORL1 for pain, anxiety, or depression, brain penetration is a critical requirement. ORL1 antagonist 2 (1b) demonstrates that a simple conformational modification can reduce P-gp efflux to a level (ER 1.9) consistent with favorable brain exposure [1]. This compound can serve as a lead-like template or a reference standard in medicinal chemistry campaigns aiming to optimize CNS penetration of ORL1 antagonists without altering core pharmacophore elements [1].

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